Glycerolphosphoric acid is a key intermediate in the process of glycolysis, the breakdown of glucose for energy production in cells . It acts as a carrier molecule for phosphate groups, transferring them between different molecules involved in the pathway. Studies investigate how glycerolphosphoric acid levels and its interactions within the glycolytic pathway influence various aspects of cellular metabolism, including:
Glycerolphosphoric acid is a crucial component of phospholipids, the major building blocks of cell membranes . These lipids play a vital role in maintaining the structural integrity and fluidity of the membrane, influencing various cellular processes like transport, signaling, and communication. Research explores how glycerolphosphoric acid levels and modifications:
Beyond the aforementioned applications, glycerolphosphoric acid is also being investigated in various other scientific research areas, including:
Glycerophosphoric acid, also known as glycerol-3-phosphate, is a phosphoric acid ester of glycerol. It has the molecular formula and a molecular weight of approximately 172.07 g/mol. This compound exists in two stereoisomeric forms: L-glycerophosphoric acid and D-glycerophosphoric acid, with the L-form being the naturally occurring variant. Glycerophosphoric acid is a colorless, odorless liquid that is soluble in water and alcohol, making it versatile for various applications in biological and chemical processes .
L-α-GPA's primary function lies in its role as a biochemical intermediate. In glycolysis, it acts as an energy carrier, transferring a phosphate group to ADP to form ATP (adenosine triphosphate), the cell's primary energy source []. In phospholipid synthesis, it serves as a backbone molecule for building cell membranes, essential for cellular structure and function [].
Glycerophosphoric acid plays crucial roles in cellular metabolism:
Glycerophosphoric acid can be synthesized through several methods:
Glycerophosphoric acid has diverse applications across various fields:
Research indicates that glycerophosphoric acid interacts with various biological molecules:
Studies have shown that alterations in glycerophosphoric acid levels can impact metabolic health, highlighting its significance in research on obesity and diabetes .
Several compounds share structural similarities with glycerophosphoric acid:
Compound Name | Structural Formula | Unique Features |
---|---|---|
Glycerol 1-phosphate | C3H9O4P | Enantiomer of glycerophosphoric acid; found in archaea |
Dihydroxyacetone phosphate | C3H7O6P | Intermediate in glycolysis; involved in carbohydrate metabolism |
Phosphatidic acid | C3H7O6P | A key intermediate in lipid biosynthesis; contains two fatty acids |
Glycerophosphoric acid is unique due to its specific stereochemistry (L-form) and its direct involvement in both lipid metabolism and cellular signaling pathways. Its capacity to act as both an energy source and a structural component distinguishes it from similar compounds like dihydroxyacetone phosphate, which primarily functions as an intermediary metabolite without direct structural roles .
Glycerophosphoric acid possesses the molecular formula C₃H₉O₆P, representing a phosphorylated derivative of glycerol with a molecular weight of 172.07 grams per mole [1] [2] [6]. The compound exists as three distinct stereoisomers: beta-glycerophosphoric acid and the dextrorotatory and levorotatory forms of alpha-glycerophosphoric acid [5] [20]. The naturally occurring form is the L-alpha-acid, while the beta-acid is present in hydrolyzates of lecithins from natural sources, arising from migration of the phosphoryl group from the alpha-carbon atom [20].
The structural framework consists of a glycerol backbone with a phosphate group attached to one of the hydroxyl positions [1] [8]. The compound is formally designated as 1,2,3-propanetriol mono(dihydrogen phosphate) and is recognized under Chemical Abstracts Service registry number 57-03-4 for the DL-alpha-form and 17181-54-3 for the beta-form [20]. The stereoisomeric nature of glycerophosphoric acid results from the presence of a chiral carbon center in the glycerol moiety, leading to optical activity in the pure enantiomeric forms [8] [14].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₉O₆P | [1] [2] [6] |
Molecular Weight | 172.07 g/mol | [1] [2] [6] |
CAS Registry Number | 57-03-4 (DL-α-form); 17181-54-3 (β-form) | [20] |
Stereoisomers | Three forms: β-acid and D(+)-, L(-)-α-acids | [5] [20] |
Glycerophosphoric acid exhibits distinctive thermal properties characteristic of its phosphorylated structure [11] [20]. The compound demonstrates a melting point of -25°C, indicating its liquid state under standard ambient conditions [11] [20]. The predicted boiling point reaches 485.5°C at 760 millimeters of mercury, reflecting the strong intermolecular forces associated with both hydrogen bonding and ionic interactions within the phosphate group [2] [11].
The thermal behavior of glycerophosphoric acid shows significant dependency on concentration and purity, with the absolute acid form existing as a clear syrupy liquid [20]. Commercial preparations typically consist of mixtures of alpha and beta acids, which tend to decompose during concentration processes, necessitating careful handling during thermal processing [20].
The density of glycerophosphoric acid has been determined to be 1.738 grams per cubic centimeter at 20°C, representing a predicted value based on molecular structure calculations [2] [11]. This relatively high density reflects the presence of the heavy phosphorus atom and the extensive hydrogen bonding network formed by the multiple hydroxyl and phosphate groups [11].
The compound exhibits hygroscopic properties and demonstrates complete miscibility with water due to its highly polar nature [6] [16]. The predicted pKa value of 1.84 ± 0.10 indicates strong acidic character, with the phosphate group serving as the primary proton donor [11]. Storage requirements specify maintenance at temperatures between -20°C and 0°C in dry, ventilated locations protected from light to prevent degradation [6] [11].
Physical Property | Value | Reference |
---|---|---|
Melting Point | -25°C | [11] [20] |
Boiling Point | 485.5°C at 760 mmHg (predicted) | [2] [11] |
Density (20°C) | 1.738 g/cm³ (predicted) | [2] [11] |
pKa Value | 1.84 ± 0.10 (predicted) | [11] |
Flash Point | 247.4°C | [2] |
Mass spectrometric analysis of glycerophosphoric acid reveals characteristic fragmentation patterns useful for identification and quantification [1]. Gas chromatography-mass spectrometry produces prominent molecular ion peaks at mass-to-charge ratios of 299.0, 357.0, 103.0, 101.0, and 133.0 [1]. Liquid chromatography-mass spectrometry generates significant ions at 78.9597, 171.0059, and 96.9699 mass units [1].
Collision cross section measurements using drift tube ion mobility provide additional structural information, with values of 137.1 square angstroms for the sodium adduct [M+Na]⁺ and 127.2 square angstroms for the deprotonated species [M-H]⁻ [1]. These measurements confirm the compact nature of the glycerophosphoric acid ion in the gas phase [1].
Ultraviolet-visible spectroscopy of pure glycerophosphoric acid shows minimal absorbance in the visible region, consistent with its colorless appearance [18]. However, crude preparations exhibit significant absorbance due to the presence of impurities including fatty acids, salts, and other organic contaminants [18]. The optical rotation of the L-alpha-form has been measured as [α]D -1.45° using the barium salt at a concentration of 10.3 in 2 Normal hydrochloric acid [20].
Spectroscopic Technique | Characteristic Values | Reference |
---|---|---|
GC-MS (m/z) | 299.0, 357.0, 103.0, 101.0, 133.0 | [1] |
LC-MS (m/z) | 78.9597, 171.0059, 96.9699 | [1] |
Collision Cross Section | 137.1 Ų [M+Na]⁺, 127.2 Ų [M-H]⁻ | [1] |
Optical Rotation (L-α-form) | [α]D -1.45° (barium salt) | [20] |
Glycerophosphoric acid demonstrates significant chemical reactivity due to the presence of multiple functional groups including hydroxyl groups and the phosphate moiety [32] [33] [35]. The compound readily participates in acylation reactions, particularly at the sn-1 and sn-2 positions of the glycerol backbone, forming lysophosphatidic acids and subsequently phosphatidic acids [35]. These reactions represent crucial steps in the biosynthesis of glycerophospholipids [14] [35].
Enzymatic modifications of glycerophosphoric acid include phosphorylation and dephosphorylation reactions catalyzed by specific phosphatases and kinases [22] [23] [33]. Glycerol-3-phosphate dehydrogenase catalyzes the reversible oxidation of the compound to dihydroxyacetone phosphate using nicotinamide adenine dinucleotide as a cofactor [33]. The reaction mechanism involves hydride transfer with significant transition state stabilization provided by both substrate and cofactor binding interactions [33].
Hydrolysis reactions of glycerophosphoric acid show marked pH dependence, with increased rates observed under acidic conditions [31]. Cardiac tissue homogenates demonstrate glycerol-3-phosphate hydrolysis activity that increases approximately four-fold when pH decreases from 7.2 to 5.0 [31]. The substrate concentration required for half-maximal hydrolysis activity remains relatively constant across this pH range, indicating that the pH effect primarily influences the catalytic rate rather than substrate binding affinity [31].
The formation of cyclic phosphate derivatives represents another important reaction pathway [32]. Enzymatic action of glycerophosphinicocholine diesterase on related compounds produces glycerol 1:2-cyclic phosphate simultaneously with standard glycerophosphate products [32]. The percentage of cyclic phosphate formation increases at pH values below the enzymatic optimum and decreases upon addition of divalent cations such as magnesium or calcium [32].
The stability of glycerophosphoric acid exhibits strong dependence on environmental conditions, particularly pH and temperature [4] [31]. Under alkaline conditions, the compound undergoes rapid hydrolytic degradation through nucleophilic attack on the phosphoester bond [4]. Conversely, acidic environments promote stability by protonating potential nucleophilic sites and reducing the reactivity of hydroxide ions [4] [31].
Thermal degradation of glycerophosphoric acid begins at temperatures exceeding 400°C, with decomposition proceeding through dehydration and carbon layer formation [19] [20]. The degradation process generates phosphoric acid as a primary product, which subsequently participates in further catalytic decomposition reactions [19]. Commercial preparations tend to decompose during concentration procedures, necessitating storage as aqueous solutions rather than anhydrous forms [20].
Long-term stability studies reveal that glycerophosphoric acid-containing compounds maintain integrity under controlled storage conditions [21]. Temperature exposure tests at 130°C for seven days show minimal mass loss for properly formulated preparations, while exposure to 200°C for 24 hours results in significant thermal degradation accompanied by color changes indicating the formation of decomposition products [21].
The degradation mechanism involves initial cleavage of the phosphoester bond, followed by dehydration of the glycerol moiety [4] [19]. Isomerization reactions occur concurrently, leading to the formation of different stereoisomeric products [4]. The rate of degradation increases exponentially with temperature, following Arrhenius kinetics typical of thermally activated chemical processes [19] [21].
Stability Factor | Conditions/Behavior | Reference |
---|---|---|
pH Stability | More stable in acidic conditions | [4] [31] |
Thermal Degradation | Onset above 400°C | [19] [20] |
Enzymatic Hydrolysis | 4-fold increase at pH 5.0 vs 7.2 | [31] |
Storage Stability | Minimal degradation at -20°C to 0°C | [6] [11] |
Decomposition Products | Phosphoric acid, carbon residues | [19] [20] |